molecular formula C15H16FN3O3S B2427714 3-((1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridazine CAS No. 2034576-51-5

3-((1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridazine

Cat. No.: B2427714
CAS No.: 2034576-51-5
M. Wt: 337.37
InChI Key: QOPYLAASCSNHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridazine is a synthetic compound belonging to the class of pyridazines. It has a molecular formula of C15H16FN3O3S and a molecular weight of 337.37. This compound is characterized by the presence of a pyridazine ring, a piperidine ring, and a fluorophenylsulfonyl group, making it a unique and versatile molecule in various scientific research applications.

Preparation Methods

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

3-((1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-((1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenylsulfonyl group plays a crucial role in binding to these targets, while the piperidine and pyridazine rings contribute to the overall stability and specificity of the interaction. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 3-((1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridazine include:

  • 1-((4-Fluorophenyl)sulfonyl)piperidine-3-carboxylic acid
  • 1-(4-Fluorophenylsulfonyl)piperidine These compounds share structural similarities, such as the presence of the fluorophenylsulfonyl group and the piperidine ring. this compound is unique due to the additional pyridazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]oxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3S/c16-12-5-7-14(8-6-12)23(20,21)19-10-2-3-13(11-19)22-15-4-1-9-17-18-15/h1,4-9,13H,2-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPYLAASCSNHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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